![molecular formula C13H7ClN2S B12519192 3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile CAS No. 686768-43-4](/img/structure/B12519192.png)
3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile is a complex organic compound that features a thiazole ring, a benzonitrile group, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-methyl-1,3-thiazole with appropriate reagents under controlled conditions.
Introduction of the Ethynyl Group: The ethynyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Benzonitrile Group: The benzonitrile group is attached via a nucleophilic substitution reaction, where the chlorine atom on the benzene ring is replaced by the thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile undergoes several types of chemical reactions:
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions include oxidized thiazole derivatives, reduced thiazole derivatives, and various substituted benzonitrile compounds .
Scientific Research Applications
3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biochemical pathways.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methyl-4-isothiazolin-3-one: Similar in structure but differs in the position of the chlorine atom and the presence of an isothiazolinone ring.
2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: Contains a thiadiazole ring instead of a thiazole ring.
Uniqueness
3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile is unique due to its specific combination of a thiazole ring, ethynyl group, and benzonitrile moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
686768-43-4 |
|---|---|
Molecular Formula |
C13H7ClN2S |
Molecular Weight |
258.73 g/mol |
IUPAC Name |
3-chloro-5-[2-(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile |
InChI |
InChI=1S/C13H7ClN2S/c1-9-16-13(8-17-9)3-2-10-4-11(7-15)6-12(14)5-10/h4-6,8H,1H3 |
InChI Key |
WJQVDPKXZRFKDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C#CC2=CC(=CC(=C2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


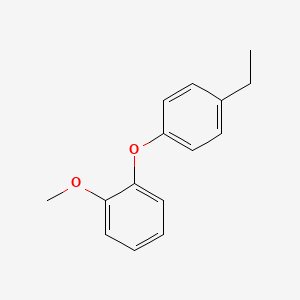



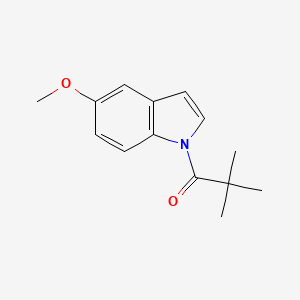
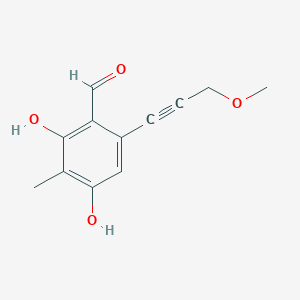
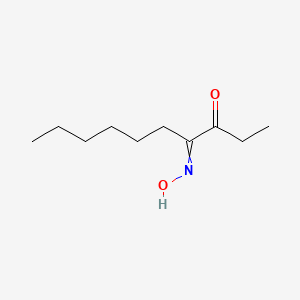
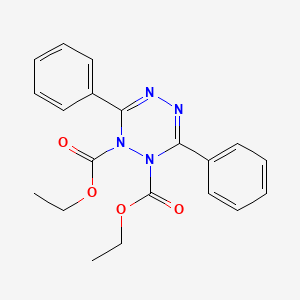
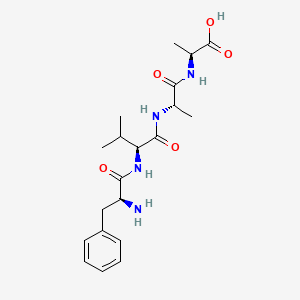


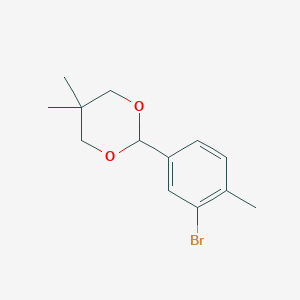
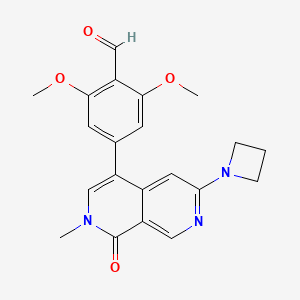
![6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12519209.png)
